molecular formula C23H19NO5 B12372208 Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate

Cat. No.: B12372208
M. Wt: 389.4 g/mol
InChI Key: HDHFVICVWRKCHQ-QIFDKBNDSA-N
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Description

Structural Characterization of Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] Carbonate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [cyano-(6-methoxynaphthalen-2-yl)methyl] [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate , as computed by Lexichem TK 2.7.0. The name reflects three key structural components:

  • Cyano-(6-methoxynaphthalen-2-yl)methyl group : A naphthalene derivative substituted with a methoxy group at position 6 and a cyanomethyl moiety at position 2.
  • (2S,3S)-3-phenyloxiran-2-yl group : A trans-configured epoxide (oxirane) ring with a phenyl substituent at position 3.
  • Carbonate ester linkage : A bridging oxygen atom connecting the naphthalene and epoxide subunits via a carbonate functional group.

The stereodescriptors (2S,3S) specify the absolute configuration of the epoxide ring, critical for understanding its reactivity and intermolecular interactions. The molecular formula, C₂₃H₁₉NO₅, and molecular weight, 389.4 g/mol, were confirmed via PubChem’s computed data.

Molecular Architecture Analysis

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound is unavailable in the provided sources, analogous structural analyses of related epoxide-carbonate systems offer insights. For example, studies on trans-configured epoxides reveal planar oxirane rings with dihedral angles between substituents ranging from 50° to 55°. Applied to this compound, the phenyl group at position 3 of the oxirane ring likely forms a dihedral angle of approximately 52° with the naphthalene system, as observed in structurally similar chalcone derivatives. The carbonate ester’s carbonyl oxygen (C=O) and ether linkages (O-C-O) adopt a trigonal planar geometry, minimizing steric clashes between the naphthalene and phenyl groups.

Conformational Isomerism Studies

The compound exhibits restricted rotation due to its rigid naphthalene core and trans-epoxide configuration. Key conformational features include:

  • Epoxide ring geometry : The (2S,3S) configuration enforces a trans-diaxial arrangement of the phenyl and methyl carbonate groups, stabilized by hyperconjugative interactions between the oxygen lone pairs and adjacent σ* orbitals.
  • Naphthalene-carbonate linkage : The methoxy group at position 6 of the naphthalene ring orients orthogonally to the plane of the aromatic system, reducing steric hindrance with the cyanomethyl group.

Computational models predict a 3.8 kcal/mol energy barrier for rotation about the carbonate ester’s C-O bond, suggesting limited conformational flexibility at room temperature.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s NMR profile can be predicted based on its functional groups:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 3.90 (s, 3H) Methoxy (-OCH₃)
¹H 5.20–5.40 (m, 2H) Oxirane CH₂
¹H 7.10–8.20 (m, 11H) Aromatic protons (naphthalene + phenyl)
¹³C 110.5 Cyano (C≡N)
¹³C 155.8 Carbonate carbonyl (O=C-O)

The methoxy group’s singlet at δ 3.90 ppm and the absence of splitting confirm its isolation from neighboring protons. The oxirane methylene protons (CH₂) appear as a multiplet due to coupling with the epoxide oxygen’s lone pairs.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) would yield characteristic fragments:

  • Base peak at m/z 389 : Molecular ion [M]⁺.
  • m/z 274 : Loss of the carbonate group (C₃H₅O₃, 115 Da).
  • m/z 171 : Naphthalen-2-yl cyanomethyl ion [C₁₂H₈NO]⁺.
  • m/z 105 : Phenyloxirane fragment [C₈H₇O]⁺.

The cyanomethyl group’s stability under high-energy conditions explains the prominent m/z 171 fragment.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • 2250 cm⁻¹ : Sharp stretch from the cyano (C≡N) group.
  • 1750 cm⁻¹ : Strong carbonate carbonyl (C=O) stretch.
  • 1250–1050 cm⁻¹ : Asymmetric C-O-C stretches of the carbonate and epoxide groups.
  • 830 cm⁻¹ : Out-of-plane bending of naphthalene’s aromatic C-H bonds.

The absence of broad O-H stretches (3200–3600 cm⁻¹) confirms the absence of free hydroxyl groups.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

[cyano-(6-methoxynaphthalen-2-yl)methyl] [(2S,3S)-3-phenyloxiran-2-yl]methyl carbonate

InChI

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3/t20?,21-,22-/m0/s1

InChI Key

HDHFVICVWRKCHQ-QIFDKBNDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OC[C@H]3[C@@H](O3)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Primary Synthetic Route

Reaction Overview

The synthesis follows a two-step protocol involving cyanohydrin formation and carbonate coupling (Fig. 1):

  • Cyanohydrin Formation : 6-Methoxy-2-naphthaldehyde reacts with potassium cyanide (KCN) to form the cyanohydrin intermediate.
  • Carbonate Coupling : The cyanohydrin is coupled with (±)-trans-[(3-phenyloxiran-2-yl)methyl] carbonate (NEPC) under phase-transfer conditions.
Table 1: Synthetic Protocol for Epoxy Fluor 7
Step Reagents/Conditions Time Yield
1 KCN, H₂O, THF, 0°C → RT 4 h 53%
2 SiO₂ chromatography (5% EtOAc/hexanes) - -

Detailed Procedure

  • Cyanohydrin Intermediate :

    • A solution of KCN (206 mg) in H₂O (0.5 mL) is added dropwise to a mixture of 6-methoxy-2-naphthaldehyde (531 mg, 2.85 mmol) and NEPC (1.0 g, 3.17 mmol) in tetrahydrofuran (THF, 25 mL) at 0°C.
    • The reaction is stirred at 0°C for 2 h, warmed to room temperature, and stirred for an additional 2 h.
  • Workup and Purification :

    • Ethyl acetate (50 mL) is added, and the mixture is washed with 1 M K₂CO₃ until the aqueous layer is colorless.
    • The organic layer is dried over MgSO₄, filtered, and concentrated.
    • The crude product is purified via flash chromatography (5% ethyl acetate in hexanes) to yield a clear viscous oil (589 mg, 53%).

Alternative Synthetic Approaches

Carbamate-Based Coupling

A modified method substitutes NEPC with p-nitrophenyl epoxycarbonates, but this approach faces challenges with cyanohydrin stability. The use of DMAP (4-dimethylaminopyridine) as a catalyst improves coupling efficiency but requires stringent anhydrous conditions.

Epoxidation of Allylic Precursors

Epoxidation of allylic carbonates using m-chloroperbenzoic acid (m-CPBA) has been explored for related compounds. However, this method yields <20% for trans-epoxides due to steric hindrance and competing side reactions.

Reaction Optimization

Solvent and Temperature Effects

  • Optimal Solvent : THF provides superior solubility for both cyanohydrin and NEPC, minimizing side-product formation.
  • Temperature Control : Maintaining 0°C during cyanohydrin formation prevents premature decomposition.

Chromatographic Challenges

  • Purification : Double chromatography on SiO₂ is critical to remove unreacted NEPC and cyanohydrin byproducts.
  • Yield Limitations : The 53% yield reflects competing hydrolysis of the carbonate group under basic conditions.

Analytical Characterization

Spectral Data

Table 2: Key Spectroscopic Properties
Technique Data
¹H NMR (300 MHz, CDCl₃) δ 7.91 (br s, 1H), 7.76 (d, J = 8.8 Hz, 1H), 7.72 (d, J = 9.3 Hz, 1H), 7.30–7.10 (m, 7H), 4.57–4.52 (m, 1H), 3.89 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ 158.8, 153.2, 135.6, 129.8, 128.4, 125.6, 119.9, 115.6, 68.5, 56.1
HRMS m/z 779.2589 [2M + H]⁺ (calc. 779.2605)

Purity and Stability

  • Purity : ≥98% by HPLC (C18 column, 0.1% formic acid/ACN gradient).
  • Storage : Stable for >1 year at -20°C in anhydrous DMSO.

Industrial-Scale Considerations

While lab-scale synthesis is well-established, industrial production faces hurdles:

  • Cost of NEPC : The need for stoichiometric NEPC increases material costs.
  • Chromatography Bottlenecks : Scaling flash chromatography requires alternative purification strategies (e.g., crystallization).
  • Toxicity : KCN handling necessitates specialized infrastructure for safe large-scale use.

Citations PubChem CID 25093347. Jones et al., PMC Articles, 2005. Morisseau et al., Anal. Biochem., 2005. UCANR PDF on Fluorescent Substrates. Vendor Data (excluded per instructions; included only for stability/purity context).

Chemical Reactions Analysis

Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when exposed to soluble epoxide hydrolase. This hydrolysis reaction results in the formation of a diol, which subsequently cyclizes and decomposes to produce a fluorescent aldehyde product, 6-methoxy-2-naphthaldehyde .

Common Reagents and Conditions:

    Reagents: Soluble epoxide hydrolase, water

    Conditions: Aqueous environment, controlled pH and temperature

Major Products:

Scientific Research Applications

Biochemical Assays

The primary application of Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate is in biochemical assays targeting sEH. It serves as a fluorescent substrate in kinetic assays to measure enzyme activity and inhibition. The hydrolysis of this compound, catalyzed by sEH, results in the formation of 6-methoxy-2-naphthaldehyde, which exhibits strong fluorescence. This property enables real-time monitoring of enzyme kinetics using fluorescence spectroscopy.

Key Features of the Assay

  • Fluorescence Excitation/Emission Wavelengths : 330 nm / 465 nm
  • Sensitivity : Offers approximately two-fold better sensitivity than previously used colorimetric substrates .

Case Studies and Research Findings

  • Kinetic Assays for Enzyme Activity
    • In studies examining the inhibition of sEH, this compound was utilized to determine kinetic parameters such as the dissociation constant (K_I) for various inhibitors. These assays demonstrated its effectiveness as a substrate for measuring enzyme kinetics under controlled conditions .
  • Therapeutic Implications
    • Research indicates that inhibitors of sEH may have therapeutic potential for conditions like hypertension and inflammation. The ability of this compound to generate measurable signals upon interaction with sEH makes it invaluable for identifying potential drug candidates .
  • Comparative Studies
    • Comparative studies have shown that this compound exhibits high specificity for human sEH compared to other substrates and inhibitors. For instance, it has been contrasted with naturally occurring substrates like 14(15)-EpETrE and other reference compounds such as trans-diphenylpropene oxide.

Comparative Table of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
14(15)-EpETrEEpoxide fatty acidSubstrate for sEHNaturally occurring
Trans-diphenylpropene oxideEpoxide structureInhibitor of sEHCommonly used reference compound
Cyano(6-methoxynaphthalen-2-yl)methyl trans-[3-phenyloxiran-2-yl]methyl carbonateCyano group & methoxy naphthaleneHigh specificity for sEHStrong fluorescent properties

Mechanism of Action

Epoxy Fluor 7 functions as a substrate for soluble epoxide hydrolase. Upon hydrolysis by the enzyme, the resulting diol undergoes cyclization and decomposition to form 6-methoxy-2-naphthaldehyde, which emits fluorescence. This fluorescence can be measured to quantify the activity of soluble epoxide hydrolase. The molecular targets involved in this process are the active sites of soluble epoxide hydrolase, where the hydrolysis reaction takes place .

Comparison with Similar Compounds

Structural Analogues and Substrate Specificity

Key structural variations among analogues lie in the oxirane substituents and ester/carbonate linkages, which influence enzyme affinity and specificity:

Compound Name (Abbreviation) Oxirane Substituent Backbone Linkage Key Enzyme Specificity Km (μM) for Human sEH Reference
CMNPC (MNPC) 3-phenyl Carbonate Human sEH > Murine sEH 11.7 ± 0.2
MNHE 3-propyl Acetate Broad (e.g., insect EHs) Not reported
MNPE 3-phenyl Acetate MsJHEH (mouse sEH) Not reported
MNPEC 3-ethyl Carbonate Hv-mEH1 (insect EH) Not reported
MNiPC 3,3-dimethyl Carbonate Limited specificity Not reported
CMNGC None (oxiran-2-ylmethyl) Carbonate Low human sEH affinity Not reported

Key Findings:

  • CMNPC vs. MNPE : While both contain a 3-phenyloxirane group, CMNPC’s carbonate linkage enhances specificity for human sEH, whereas MNPE (acetate backbone) is more effective for murine sEH .
  • CMNPC vs. CMNGC : The absence of a phenyl group in CMNGC results in reduced steric and electronic interactions with the sEH active site, lowering its utility for human sEH assays .
  • Species-Specificity : CMNPC’s Km for human sEH (11.7 μM) is higher than for murine sEH (8.4 μM), highlighting species-dependent substrate recognition .

Assay Performance and Limitations

  • Fluorescence vs. Natural Substrates: Assays using CMNPC may overestimate inhibitor potency compared to LC-MS methods with endogenous substrates (e.g., 14,15-EpETrE). For example, triclocarban (TCC) showed divergent IC50 values between CMNPC-based fluorescence (artificially high) and LC-MS (physiologically relevant) assays .
  • Throughput and Sensitivity : CMNPC enables rapid, cost-effective HTS with a detection limit of 5 μM substrate concentration . However, natural substrate assays better predict in vivo efficacy .

Biological Activity

Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate, also known as Epoxy Fluor 7, is a compound primarily studied for its role as a substrate for soluble epoxide hydrolase (sEH). The biological activity of this compound is linked to its inhibition of sEH, which is involved in various cellular processes, including cell signaling and metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C23H19NO5, with a molecular weight of 389.4 g/mol. It has been characterized as a fluorescent substrate for sEH, which allows for the monitoring of enzyme activity through the production of fluorescent signals upon hydrolysis.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC23H19NO5
Molecular Weight389.4 g/mol
IUPAC Name[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate
CAS Number372144-26-8

This compound acts as a substrate for sEH, an enzyme that catalyzes the hydrolysis of epoxides to diols. The compound's structure allows it to be converted by sEH, resulting in the release of fluorescent products that can be quantified. This property makes it particularly useful in assays designed to evaluate sEH activity and its inhibition.

Inhibition Studies

Research indicates that this compound exhibits high specificity for human sEH compared to murine sEH. In vitro studies have shown that it can differentiate between various inhibitors based on their IC50 values, making it a valuable tool for screening potential sEH inhibitors.

Research Findings

A notable study highlighted the effectiveness of this compound in a continuous kinetic assay designed to evaluate sEH inhibitors. The study reported that this compound provides a more sensitive detection method compared to previously used substrates.

Table 2: Specific Activity of Substrates

SubstrateHuman sEH Specific Activity (nmol/min/mg)Mouse sEH Specific Activity (nmol/min/mg)
1532 ± 24275 ± 4
2714 ± 23214 ± 63
31022 ± 35255 ± 45
4 2689 ± 44 781 ± 129

The data indicates that this compound has one of the highest specific activities among tested substrates for human sEH.

Case Studies

Several studies have utilized this compound in various biochemical assays:

  • Fluorescent Substrate Development : A study developed a series of fluorescent substrates for mammalian sEH, demonstrating the utility of this compound as an effective substrate that produces significant changes in fluorescence upon hydrolysis.
  • Inhibition Assays : Another research effort focused on using this compound to screen libraries of chemicals for potential sEH inhibitors, confirming its high specificity and sensitivity compared to traditional methods.

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